Stereochemical Specificity: Complete Activity Loss with D-Enantiomer Incorporation in gamma-Glutamylaspartic acid
gamma-L-glutamyl-L-aspartate (CAS 16804-55-0) exhibits biological activity exclusively in the all-L stereochemical configuration. Comparative analysis with synthetic di- and tripeptides containing D-enantiomers of the constitutive amino acids demonstrated that the activity impairing learning retention in mice is associated solely with peptidic structures containing only one type of enantiomer [1]. Synthetic di- and tripeptides incorporating D-enantiomers failed to reproduce the activity profile of the all-L compound, establishing a binary active/inactive distinction rather than a graded potency difference [1]. The biological activity of the naturally isolated pseudodipeptide was identical to that of the synthetic all-L form, confirming that stereochemical fidelity is an absolute requirement for functional integrity [1].
| Evidence Dimension | Biological activity as a function of stereochemical configuration |
|---|---|
| Target Compound Data | Active (all-L configuration) |
| Comparator Or Baseline | Synthetic di- and tripeptides containing D-enantiomers |
| Quantified Difference | Binary: active vs. inactive (activity absent with D-enantiomer incorporation) |
| Conditions | Learning retention impairment assay in mice |
Why This Matters
This binary stereochemical requirement eliminates racemic mixtures or D-enantiomer-containing analogs as viable substitutes, mandating procurement of the specified all-L stereoisomer for reproducible bioactivity.
- [1] Schmitz-Bourgeois M, Amiri I, Reinbolt J, Boulanger Y, Ungerer A. Isolation and structure of a pseudopeptide gamma-L-glutamyl-L-aspartic acid from Datura stramonium that impairs learning retention in mice. Biochimie. 1988 Sep;70(9):1179-84. View Source
